3-(1H-imidazol-1-yl)cyclohexan-1-amine
Overview
Description
3-(1H-imidazol-1-yl)cyclohexan-1-amine is a chemical compound that features an imidazole ring attached to a cyclohexane ring with an amine group. This compound is of interest due to its unique structure, which combines the properties of both imidazole and cyclohexane, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with imidazole in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone with imidazole using sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(1H-imidazol-1-yl)cyclohexan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to increased levels of this neurotransmitter in the synaptic cleft . This mechanism is crucial in the treatment of diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propan-1-amine: Similar structure but with a propyl chain instead of a cyclohexane ring.
1-(1H-imidazol-1-yl)cyclohexane: Lacks the amine group, making it less reactive in certain chemical reactions.
3-(1H-imidazol-1-yl)butan-1-amine: Contains a butyl chain, which affects its physical and chemical properties.
Uniqueness
3-(1H-imidazol-1-yl)cyclohexan-1-amine is unique due to the presence of both the imidazole ring and the cyclohexane ring with an amine group. This combination provides a distinct set of chemical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
3-imidazol-1-ylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h4-5,7-9H,1-3,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDYCSPTDHTIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N2C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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